molecular formula C13H8BrClO2 B13622674 (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone

(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone

Cat. No.: B13622674
M. Wt: 311.56 g/mol
InChI Key: XCSAGHKKPKXMJR-UHFFFAOYSA-N
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Description

(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone is a chemical compound with the molecular formula C13H8BrClO2 and a molecular weight of 311.56 g/mol . . This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzophenone structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone typically involves the bromination and chlorination of 2-hydroxybenzophenone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . The process can be summarized as follows:

    Bromination: 2-Hydroxybenzophenone is treated with bromine in an organic solvent such as dichloromethane, under controlled temperature conditions.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction can lead to quinones or alcohol derivatives .

Scientific Research Applications

(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone is unique due to its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H8BrClO2

Molecular Weight

311.56 g/mol

IUPAC Name

(5-bromo-3-chloro-2-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrClO2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H

InChI Key

XCSAGHKKPKXMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Br)Cl)O

Origin of Product

United States

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